
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMA has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activation of NF-kB, a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has various biochemical and physiological effects that make it a promising candidate for the development of new drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low toxicity. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe compound to work with. However, one of the limitations of using N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low solubility in water. This can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research is in the development of new anticancer drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its low toxicity and various biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy in clinical trials and to optimize its synthesis method for improved yield and purity.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with furfurylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product. The yield of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of research is in the treatment of cancer. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-11-14-4-2-10-21-14)16-9-8-13-7-6-12-3-1-5-15(16)17(12)13/h1-5,8-10H,6-7,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBROZJPPYPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)


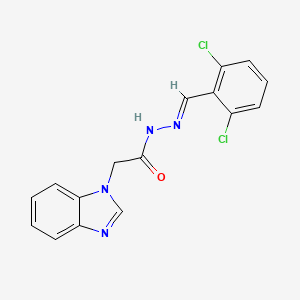
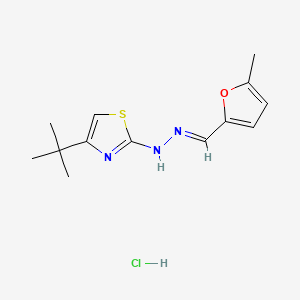
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
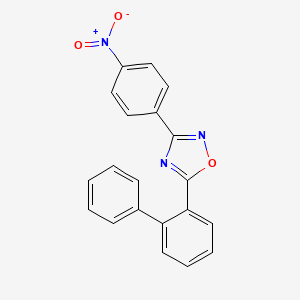
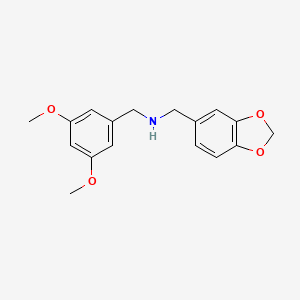
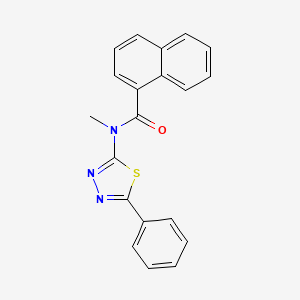

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)